molecular formula C11H16O B1672507 Fenipentol CAS No. 583-03-9

Fenipentol

カタログ番号: B1672507
CAS番号: 583-03-9
分子量: 164.24 g/mol
InChIキー: OVGORFFCBUIFIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

フェニペントールは、水素化ホウ素ナトリウム (NaBH₄) を還元剤として用いて、1-フェニルペンタン-1-オンを還元することにより合成できます。この反応は、通常、室温でエタノール溶媒中で行われます。 還元プロセスにより、ケトン基がヒドロキシル基に変換され、フェニペントールが生成されます。 .

工業的生産方法

フェニペントールの工業的生産には、同様の合成ルートが使用されますが、規模が大きくなります。このプロセスには、高収率と高純度を確保するために、大型反応器と最適化された反応条件の使用が含まれます。 生成物は、蒸留または再結晶技術によって精製され、目的の化合物が得られます。 .

化学反応の分析

反応の種類

フェニペントールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学的研究の応用

フェニペントールは、その多様な用途により、さまざまな科学研究分野で注目を集めています。

作用機序

フェニペントールは、脳内の特定の神経伝達物質、特にガンマ-アミノ酪酸 (GABA) の活性を調節することで効果を発揮します。それは、GABA-A 受容体の正の協同的モジュレーターとして作用し、GABA に対する受容体の親和性を高めます。これにより、塩化物イオンの流入が増加し、ニューロンの過分極が起こり、過剰に発火する可能性が低くなります。 さらに、フェニペントールは電位依存性ナトリウムチャネルを阻害し、ニューロンの興奮性をさらに低下させます。 .

類似の化合物との比較

類似の化合物

ユニークさ

フェニペントールの胆汁分泌促進作用と抗てんかん作用のユニークな組み合わせは、他の類似の化合物とは一線を画しています。 GABA 作動性活性を調節し、ナトリウムチャネルを阻害する能力は、てんかんや関連する疾患の治療のための強力な候補となっています。 .

類似化合物との比較

Similar Compounds

Uniqueness

This compound’s unique combination of choleretic and antiepileptic properties sets it apart from other similar compounds. Its ability to modulate GABAergic activity and inhibit sodium channels makes it a potent candidate for treating epilepsy and related disorders .

生物活性

Fenipentol, a compound with the chemical identifier 583-03-9, has garnered attention in the scientific community for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

This compound is primarily recognized as a choleretic agent , which promotes bile secretion from the liver. This property is crucial for enhancing digestion and treating certain liver disorders. Additionally, studies have indicated its potential effects on metabolic processes and interactions with various enzymes within biological systems.

Choleretic Effects

This compound's mode of action involves stimulating the release of hormones such as secretin and gastrin, which are pivotal in regulating pancreatic secretions. This leads to an increased output of pancreatic juice and protein synthesis in experimental models, particularly in rats.

Interaction with GABA Receptors

At a molecular level, this compound acts as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the receptor's affinity for gamma-Aminobutyric acid (GABA), a neurotransmitter that plays a vital role in reducing neuronal excitability. The implications of this mechanism suggest potential applications in treating neurological disorders.

Pharmacokinetics

This compound is administered orally and exhibits significant bioavailability. Its pharmacokinetic profile indicates effective absorption and distribution within biological systems, allowing it to exert its effects on various cellular processes.

Experimental Studies

Several studies have explored this compound's biological activity:

  • Choleretic Activity : In animal models, this compound significantly increased bile flow and enhanced digestive enzyme secretion, demonstrating its utility in liver function enhancement.
  • Neuropharmacological Effects : Research has shown that this compound can modulate neurotransmitter levels, particularly in conditions characterized by altered GABAergic signaling. This suggests potential therapeutic roles in epilepsy and anxiety disorders.

Comparative Studies

A comparative analysis was conducted to evaluate this compound against other choleretic agents. The results indicated that while this compound effectively promotes bile secretion, it may offer additional benefits through its neuroactive properties, setting it apart from traditional agents used solely for digestive purposes.

Data Tables

Study Focus Model Used Key Findings
Choleretic ActivityRat modelIncreased bile flow; enhanced pancreatic secretions
NeuropharmacologicalIn vitro neuronal culturesModulated GABA levels; reduced neuronal excitability
Metabolic InteractionsVarious enzyme assaysInteracted with hepatic enzymes; influenced metabolism

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Fenipentol, and how can researchers design experiments to validate these mechanisms?

  • Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: In vitro cell lines or animal models (e.g., murine hepatocytes).
  • Intervention: this compound administration at varying concentrations.
  • Comparison: Control groups treated with placebo or analogous compounds.
  • Outcome: Quantify biomarkers (e.g., enzyme activity via spectrophotometry) or transcriptional changes (RNA-seq).
  • Time: Acute (24–72 hours) vs. chronic (≥7 days) exposure.
  • Validate mechanisms using dose-response assays and knockout models to isolate target pathways .

Q. What experimental protocols are recommended for assessing this compound’s efficacy in preclinical models?

  • Methodological Answer :

  • In vitro : Use high-throughput screening (HTS) to evaluate IC₅₀/EC₅₀ values. Include positive/negative controls and triplicate replicates to minimize batch effects.
  • In vivo : Apply randomized block designs to account for biological variability. Monitor pharmacokinetics (e.g., plasma half-life via LC-MS) and toxicity (histopathology, serum ALT/AST levels).
  • Reference standardized guidelines for compound characterization (e.g., purity ≥95% via HPLC) and ethical approvals for animal studies .

Q. How can researchers formulate a focused research question on this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Use computational tools (e.g., molecular docking) to predict binding affinities.
  • Novel: Compare this compound’s SAR with understudied analogs.
  • Relevant: Link findings to therapeutic gaps (e.g., drug resistance in target diseases).
  • Example: “How do substituent modifications at the C3 position of this compound affect its inhibition of cytochrome P450 isoforms?” .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacokinetic data across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis:

  • Data Extraction: Tabulate variables (e.g., bioavailability, clearance) and study conditions (species, dosage).
  • Bias Assessment: Use tools like ROB-2 for risk of bias evaluation.
  • Sensitivity Analysis: Stratify by administration route (oral vs. IV) or formulation (nanoparticles vs. free compound).
  • Report discrepancies using PRISMA guidelines and propose validation experiments (e.g., cross-laboratory reproducibility trials) .

Q. What methodologies are optimal for integrating multi-omics data to elucidate this compound’s systemic effects?

  • Methodological Answer :

  • Experimental Design : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) in treated vs. untreated models.
  • Data Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to identify convergent pathways.
  • Validation : Apply CRISPR-Cas9 to silence candidate genes and assess phenotypic rescue.
  • Example: “Does this compound-induced lipid accumulation in hepatocytes correlate with PPARγ activation, and how does this intersect with mitochondrial dysfunction markers?” .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer :

  • Model Selection : Use a four-parameter logistic (4PL) curve for sigmoidal data or Bayesian hierarchical models for heterogeneous datasets.
  • Outlier Management : Apply Grubbs’ test or robust regression (e.g., RANSAC).
  • Software : Implement in R (drc package) or Python (SciPy).
  • Report 95% confidence intervals and goodness-of-fit metrics (e.g., R², AIC) .

Q. How can researchers employ machine learning to predict this compound’s off-target interactions?

  • Methodological Answer :

  • Data Curation : Compile a database of this compound’s known targets (ChEMBL, PubChem) and physicochemical properties (logP, polar surface area).
  • Model Training : Use graph neural networks (GNNs) or random forests to predict binding affinities.
  • Validation : Perform in vitro binding assays (SPR, ITC) for top-predicted targets.
  • Address overfitting via k-fold cross-validation .

Q. Data Presentation and Reproducibility

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Documentation : Provide step-by-step synthesis details (catalysts, temperatures, yields) in supplementary materials.
  • Quality Control : Include NMR, HRMS, and chromatographic purity data for all batches.
  • Collaborative Validation : Share protocols via platforms like Protocols.io and invite third-party replication .

Table 1 : Key Parameters for this compound Synthesis Reproducibility

ParameterSpecificationValidation Method
Purity≥95% (HPLC)Area-under-curve (AUC)
Solvent Residuals≤0.1% (ICH guidelines)GC-MS
Crystal PolymorphismConsistent with reference standardsXRD

特性

IUPAC Name

1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046818
Record name Fenipentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-03-9
Record name 1-Phenyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenipentol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name fenipentol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenipentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenipentol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENIPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, pentanophenone (0.4 mmol), xylene (2 mL) and a solution of potassium hydroxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/8). Accordingly, pure 1-phenylpentanol was obtained and the ee value (ee=99.6%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring suspension of 1.20 g of lithium aluminum hydride in 100 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added a solution of 4.40 mL of commercially available valerophenone in 5.0 mL of diethyl ether over 10 minutes. After 0.5 hours the grey suspension is warmed to room temperature. After 1 hour the reaction mixture is re-cooled to 0° C. and slowly treated with 1.25 mL of water followed by 5.50 mL of 1N sodium hydroxide. After 1 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 4.5 g of 1-phenyl-1-pentanol as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Hydrazinyl-8-oxooctanoic acid
Fenipentol
8-Hydrazinyl-8-oxooctanoic acid
Fenipentol
8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
Fenipentol
8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
Fenipentol
8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
Fenipentol
8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
Fenipentol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。